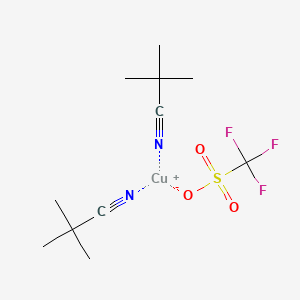

![molecular formula C40H34F12IrN4P B6296040 [4,4'-双(1,1-二甲基乙基)-2,2'-联吡啶]双[3,5-二氟-2-(5-氟-2-吡啶基)苯基]六氟磷酸铱, 98% CAS No. 2042201-18-1](/img/structure/B6296040.png)

[4,4'-双(1,1-二甲基乙基)-2,2'-联吡啶]双[3,5-二氟-2-(5-氟-2-吡啶基)苯基]六氟磷酸铱, 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organometallic compound, likely used in specialized chemical reactions or processes. It contains an iridium center, which is often used in catalysis, and a bipyridine ligand, which can act as a chelating agent .

Synthesis Analysis

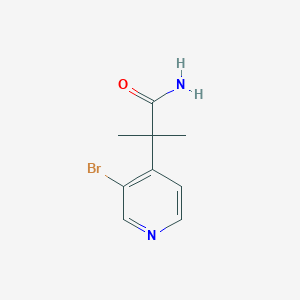

The synthesis of such complex organometallic compounds usually involves multiple steps, each requiring precise control over reaction conditions. Unfortunately, without specific literature or patents describing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of the iridium center and the bipyridine and phenyl ligands. These types of compounds often have interesting geometric structures due to the way these ligands coordinate to the metal center .Chemical Reactions Analysis

As an organometallic compound, this substance would likely participate in a variety of chemical reactions. The exact reactions would depend on the specific properties of the compound, including the oxidation state of the iridium center and the nature of the ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of fluorine atoms could make the compound relatively non-reactive, while the iridium center could confer catalytic properties .科学研究应用

Photocatalysis

The compound is used as a catalyst in photocatalysis . It facilitates various photocatalytic organic transformations when exposed to visible light .

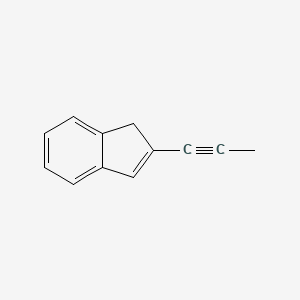

Alkynylation of Carboxylic Acids

This compound readily facilitates the alkynylation of carboxylic acids . This process involves the introduction of an alkyne group into a carboxylic acid, which can be useful in the synthesis of various organic compounds.

Decarboxylative Cross-Coupling of Oxalates

The compound is used in the decarboxylative cross-coupling of oxalates via metallaphotoredox catalysis . This reaction is a type of carbon-carbon bond formation that involves the removal of a carboxyl group and the formation of a new bond between two different molecules.

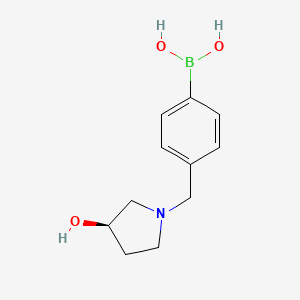

Late-Stage Incorporation of Alkyl Groups

It has been used to achieve late-stage incorporation of alkyl groups to a variety of biologically active heterocycles . This allows for the modification of complex molecules at a late stage in their synthesis, which can be particularly useful in the development of pharmaceuticals and other biologically active compounds.

Oxidative Aza-Henry Reaction

The compound is used in the coupling of N-arylamines and nitroalkanes via an oxidative aza-Henry reaction . This reaction is a type of carbon-nitrogen bond formation that involves the oxidation of a nitrogen atom and the addition of a nitroalkane to an arylamine.

Atom Transfer Radical Addition (ATRA)

This compound is used in the Atom Transfer Radical Addition (ATRA) of haloalkanes to alkenes and alkynes . ATRA is a type of reaction that involves the transfer of a radical from one molecule to another, resulting in the formation of a new bond.

Conversion of 2-Bromoanilides to Oxindoles

The compound is used in the conversion of 2-bromoanilides to the corresponding 3,3-disubstituted oxindoles . This reaction involves the replacement of a bromine atom with an oxindole group, which can be useful in the synthesis of various organic compounds.

Aryl-Alkyl C-C Reductive Cross-Coupling Reactions

Lastly, the compound is used in aryl-alkyl C-C reductive cross-coupling reactions . This type of reaction involves the formation of a new carbon-carbon bond between an aryl group and an alkyl group, which can be useful in the synthesis of a wide range of organic compounds.

作用机制

- These reactions involve α-keto acids as starting substrates, leading to the preparation of ketone derivatives .

- IrH3/IrH3* plays a crucial role in triggering subsequent photoredox cycles, facilitating radical acylation reactions .

- Ir(dFFppy)2(dtbbpy)PF6 impacts several pathways related to radical acylation reactions:

Target of Action

Mode of Action

Biochemical Pathways

安全和危害

未来方向

属性

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEVMWIAJZOMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H34F12IrN4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)

![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)

iridium(III), min. 98%](/img/structure/B6296068.png)